Cartasteine
Description
Cartasteine (C₉H₁₄N₂O₄S₂) is a mucolytic agent approved by regulatory bodies such as the US FDA (Unique Ingredient Identifier: E3N11DY0TA) and the European Medicines Agency (XEVMPD: SUB06148MIG) . As an International Non-Proprietary Name (INN), it is classified under HS 29341000 for international trade and recognized for its role in reducing mucus viscosity via thiol-mediated disruption of disulfide bonds in glycoproteins . Its molecular structure, represented by the SMILES notation S1CC(N(C1)C(=O)CNC(=O)C(S)C)C(=O)O, features a thiazolidinecarboxylic acid backbone, a hallmark of its mucolytic activity .
Properties
IUPAC Name |
(4S)-3-[2-[[(2R)-2-sulfanylpropanoyl]amino]acetyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S2/c1-5(16)8(13)10-2-7(12)11-4-17-3-6(11)9(14)15/h5-6,16H,2-4H2,1H3,(H,10,13)(H,14,15)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHACTSHTBCZGG-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N1CSCC1C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N1CSC[C@@H]1C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149079-51-6 | |
| Record name | Cartasteine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149079516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARTASTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3N11DY0TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cartasteine involves the reaction of thiazolidine-4-carboxylic acid with 2-mercaptopropanoic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Cartasteine undergoes various chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiol groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cartasteine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and as a biochemical tool.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Cartasteine exerts its effects through various molecular targets and pathways. It is known to interact with thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various cellular processes, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Cartasteine vs. Domiodol
Domiodol (C₅H₉IO₃, UNII: C1PXF8V06N) is another mucolytic agent but differs structurally due to its iodine-containing dioxolane ring (SMILES: ICC1OC(CO1)CO) . Key distinctions include:
- Mechanism : While this compound targets disulfide bonds, Domiodol may act as an expectorant by enhancing secretion hydration.
- Pharmacokinetics: The iodine in Domiodol increases its molecular weight (228.03 g/mol vs.
- Regulatory Status : Domiodol is classified under HS 29329970, indicating a different chemical subclass and trade regulations compared to this compound .
This compound vs. Cistinexine
Notable differences:
- Molecular Complexity : Cistinexine’s large size (1,416.96 g/mol) and bromine content suggest prolonged activity but possible accumulation risks.
- Therapeutic Use: Limited evidence on clinical applications compared to this compound, which has broader regulatory approvals .
This compound vs. Carbocysteine
Carbocysteine (often compounded with L-lysine) is structurally related but lacks sulfur-based thiol groups. Evidence highlights its role in acute respiratory infections, though direct comparative studies with this compound are absent . Key contrasts:
- Mechanism : Carbocysteine modulates mucus production via carboxylation, whereas this compound directly cleaves disulfide bonds.
Pharmacological and Regulatory Profiles
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Regulatory Identifiers | Mechanism of Action |
|---|---|---|---|---|
| This compound | C₉H₁₄N₂O₄S₂ | 278.35 | FDA UNII: E3N11DY0TA; EMA XEVMPD: SUB06148MIG | Thiol-mediated mucolysis |
| Domiodol | C₅H₉IO₃ | 228.03 | FDA UNII: C1PXF8V06N; EMA XEVMPD: SUB06355MIG | Expectorant (hydration enhancement) |
| Cistinexine | C₅₀H₆₀Br₄N₆O₆S₂ | 1,416.96 | FDA UNII: 62VR67FK8E | Unknown (brominated structure) |
| Carbocysteine | C₅H₉NO₄S | 179.19 | MDL: MFCD00671708 | Mucus viscosity modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
